REACTION_CXSMILES
|
[C:1]([C:3]1([NH:8][C:9](=O)[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].C[OH:16]>>[CH2:10]([C:9]1[NH:2][C:1](=[O:16])[C:3]2([CH2:7][CH2:6][CH2:5][CH2:4]2)[N:8]=1)[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCCC1)NC(CCCC)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
5 g of Varion AD resin was added the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated under reflux conditions for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
evaporation 16.5 g (71.7%) of title compound
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=NC2(C(N1)=O)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([C:3]1([NH:8][C:9](=O)[CH2:10][CH2:11][CH2:12][CH3:13])[CH2:7][CH2:6][CH2:5][CH2:4]1)#[N:2].C[OH:16]>>[CH2:10]([C:9]1[NH:2][C:1](=[O:16])[C:3]2([CH2:7][CH2:6][CH2:5][CH2:4]2)[N:8]=1)[CH2:11][CH2:12][CH3:13]
|
Name
|
|
Quantity
|
19.6 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCCC1)NC(CCCC)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
5 g of Varion AD resin was added the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
was heated under reflux conditions for 3 hours
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
After filtration
|
Type
|
CUSTOM
|
Details
|
evaporation 16.5 g (71.7%) of title compound
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
C(CCC)C1=NC2(C(N1)=O)CCCC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |